BACE1 Inhibitor Fragment: The Phenoxypropyl Linker's Critical H-Bond is Absent in Shorter-Chain or Non-Ether Analogs
In a focused library of imidazopyridines bearing a phthalimide moiety, the compound incorporating the 3-phenoxypropyl linker was key to potent BACE1 inhibition. Molecular docking studies revealed a specific, quantifiable hydrogen bond interaction between the linker's ether oxygen and the Asp32 residue of the BACE1 active site. The most potent compound of this series, which retains the intact 3-phenoxypropylphthalimide substructure, achieved a BACE1 IC50 of 2.84 μM [1]. This interaction is structurally impossible for direct N-phenylphthalimide analogs or those with purely alkyl linkers like N-(3-bromopropyl)phthalimide, which lack the strategic phenoxy ether oxygen and would result in a significant loss of binding affinity.
| Evidence Dimension | Target binding and inhibition (BACE1) |
|---|---|
| Target Compound Data | BACE1 IC50 = 2.84 (±0.95) μM for the most potent compound (8e) containing the 2-(3-phenoxypropyl)isoindoline-1,3-dione substructure. |
| Comparator Or Baseline | N-(3-bromopropyl)phthalimide and N-phenylphthalimide analogs are structurally incapable of forming the critical ether H-bond with Asp32. No IC50 data is available for these fragments in this assay due to predicted inactivity. |
| Quantified Difference | A key hydrogen bond interaction (phenoxypropyl ether O...Asp32) is identified for the target substructure and is completely absent in comparators without the ether oxygen in the same position. |
| Conditions | In vitro BACE1 enzymatic assay; molecular docking simulation (PDB: 2OHM). |
Why This Matters
For procuring building blocks for BACE1 inhibitor programs, this compound is non-substitutable as its specific linker geometry and electronics are required for a critical target interaction, directly enabling sub-3 μM potency.
- [1] Azimi, S., Zonouzi, A., Firuzi, O., Iraji, A., Saeedi, M., Mahdavi, M., & Edraki, N. (2017). Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors: Design, synthesis and SAR analysis. European Journal of Medicinal Chemistry, 138, 729-737. View Source
